GSK180736A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GSK180736A 是一种有效的 Rho 相关卷曲螺旋蛋白激酶 1 (ROCK1) 和 G 蛋白偶联受体激酶 2 (GRK2) 的选择性抑制剂。 它以对 GRK2 的高选择性而闻名,优于其他激酶,例如 GRK1 和 GRK5 。该化合物已广泛用于科学研究,以研究这些激酶在各种生物过程中的作用。

科学研究应用

GSK180736A 在科学研究中具有广泛的应用,包括:

化学: 用作工具化合物来研究 ROCK1 和 GRK2 的抑制。

生物学: 用于基于细胞的检测中,以研究 ROCK1 和 GRK2 在细胞过程中的作用,例如迁移、增殖和凋亡。

医学: 作为治疗涉及激酶活性失调疾病(如心血管疾病和癌症)的潜在治疗剂而被探索。

工业: 用于开发激酶抑制剂和其他药物化合物 。

作用机制

GSK180736A 通过与 ROCK1 和 GRK2 的活性位点结合来发挥其作用,抑制其激酶活性。这种抑制破坏了由这些激酶调节的下游信号通路,从而导致各种生物学效应。 例如,抑制 ROCK1 会影响细胞骨架动力学和细胞运动,而抑制 GRK2 会调节 G 蛋白偶联受体信号传导 。

类似化合物:

GSK2163632A: 另一种选择性 GRK 抑制剂,具有不同的结合模式。

Y-27632: 一种著名的 ROCK 抑制剂,具有不同的化学结构。

法舒地尔: 一种临床上用于治疗脑血管痉挛的 ROCK 抑制剂 。

This compound 的独特性: this compound 的独特之处在于其对 GRK2 相对于其他激酶的高度选择性和其对 ROCK1 和 GRK2 的双重抑制。 这种选择性使其成为研究这些激酶在各种生物过程中的特定作用的宝贵工具 。

准备方法

合成路线和反应条件: GSK180736A 的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及使用有机溶剂、催化剂和受控温度来实现高收率和纯度 。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对成本效益和效率进行了优化,确保最终产品的纯度和一致性。 在工业环境中,通常使用色谱法和结晶等先进的纯化技术 。

化学反应分析

反应类型: GSK180736A 会经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。

还原: 可以进行还原反应来修饰分子上的官能团。

取代: 取代反应用于在芳香环上引入不同的取代基。

常见的试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤化剂和亲核试剂通常用于取代反应。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羟基化衍生物,而取代可以在芳香环上引入各种官能团 。

相似化合物的比较

GSK2163632A: Another selective GRK inhibitor with a different binding mode.

Y-27632: A well-known ROCK inhibitor with a different chemical structure.

Fasudil: A ROCK inhibitor used clinically for the treatment of cerebral vasospasm .

Uniqueness of GSK180736A: this compound is unique due to its high selectivity for GRK2 over other kinases and its dual inhibition of ROCK1 and GRK2. This selectivity makes it a valuable tool for studying the specific roles of these kinases in various biological processes .

属性

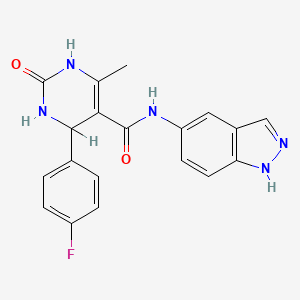

IUPAC Name |

4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O2/c1-10-16(17(24-19(27)22-10)11-2-4-13(20)5-3-11)18(26)23-14-6-7-15-12(8-14)9-21-25-15/h2-9,17H,1H3,(H,21,25)(H,23,26)(H2,22,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAIGWIZTYAQTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

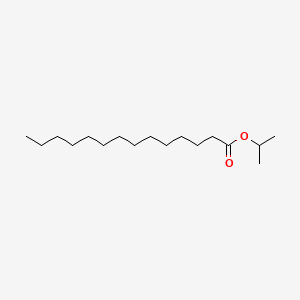

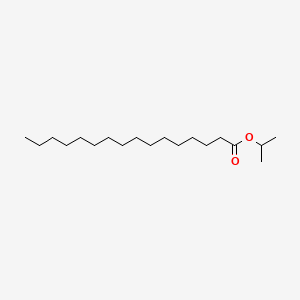

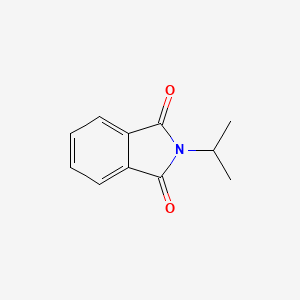

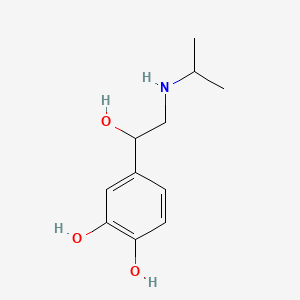

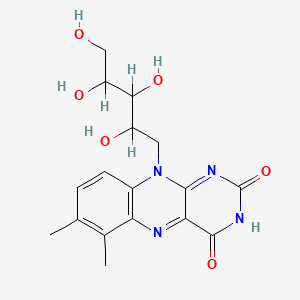

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (GSK180736A)?

A1: this compound functions as a selective inhibitor of G protein-coupled receptor kinases (GRKs), particularly GRK2. [, , ] It achieves this by binding to the active site of GRK2 in a manner similar to paroxetine, another GRK2 inhibitor. [, ] This binding prevents GRK2 from phosphorylating activated G protein-coupled receptors (GPCRs), a key step in initiating receptor desensitization and internalization. [, ]

Q2: How does the structure of this compound contribute to its selectivity for GRK2?

A2: The structure of this compound, which features an indazole ring, plays a crucial role in its selectivity for GRK2. [, ] Crystallographic studies reveal that the indazole moiety forms strong interactions with the hinge region of the GRK2 active site. [] These interactions are more extensive than those observed with benzodioxole-containing analogs, leading to increased potency but potentially compromising selectivity. [] Furthermore, the binding of this compound stabilizes a specific conformation of the GRK2 kinase domain, which differs from that induced by benzodioxole analogs and may contribute to its selectivity profile. []

Q3: Has this compound demonstrated efficacy in cellular models, and if so, what are the implications?

A3: While this compound exhibits potent in vitro inhibition of GRK2, its efficacy in cell-based assays is limited by its cell permeability. [] This highlights the importance of considering cell membrane penetration when designing GRK inhibitors for therapeutic applications. [] In contrast, paroxetine-based analogs, which exhibit better cell permeability, have shown greater efficacy in blocking the internalization of the μ-opioid receptor, a process driven by GRK2. [] This finding underscores the need for GRK inhibitors with optimized physicochemical properties to ensure effective target engagement within a cellular context.

Q4: Are there ongoing efforts to improve upon the limitations of this compound?

A4: Yes, research efforts are focusing on leveraging structural insights from this compound to develop more potent and selective GRK2 inhibitors. [] For example, the discovery of a novel binding region occupied by a pyrrolopyrimidine-containing compound (GSK2163632A) in the GRK active site offers a promising avenue for designing inhibitors with enhanced selectivity. [] These efforts highlight the importance of structure-based drug design in optimizing GRK inhibitor potency, selectivity, and ultimately, therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

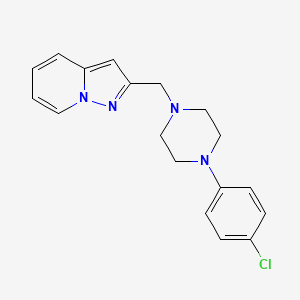

![3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine](/img/structure/B1672299.png)